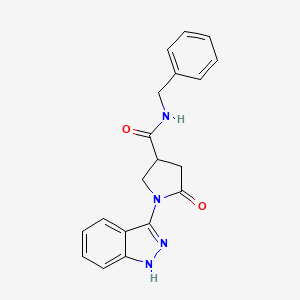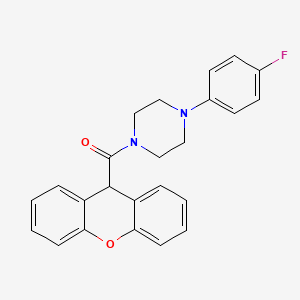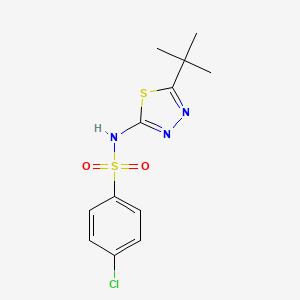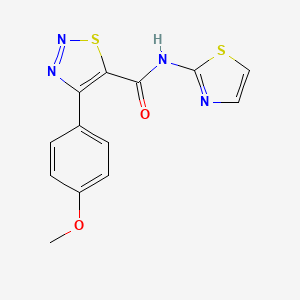
N-benzyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indazole ring, a pyrrolidine ring, and a benzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
Coupling Reactions: The benzyl group is introduced through a coupling reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final step involves the coupling of the indazole and pyrrolidine intermediates to form the target compound.
Industrial Production Methods: Industrial production of N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions: N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Alcohol derivatives of the pyrrolidine ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biological Research: It is used in the study of cellular pathways and mechanisms, including apoptosis and cell cycle regulation.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
作用機序
The mechanism of action of N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to bind to proteins involved in cell cycle regulation and apoptosis, such as tubulin and kinases.
Pathways Involved: It can inhibit tubulin polymerization, leading to cell cycle arrest and induction of apoptosis in cancer cells. Additionally, it may modulate signaling pathways such as the MAP kinase pathway, contributing to its anti-cancer effects.
類似化合物との比較
N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-2-pyrrolidinecarboxamide and N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-4-pyrrolidinecarboxamide share structural similarities.
Uniqueness: The specific positioning of the functional groups in N-Benzyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and development.
特性
分子式 |
C19H18N4O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
N-benzyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c24-17-10-14(19(25)20-11-13-6-2-1-3-7-13)12-23(17)18-15-8-4-5-9-16(15)21-22-18/h1-9,14H,10-12H2,(H,20,25)(H,21,22) |
InChIキー |
ORLWHWTUDCABSK-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14938179.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B14938183.png)

![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14938197.png)

![Ethyl 4-{[4-(acetylamino)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B14938211.png)
![2-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B14938212.png)


![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B14938233.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14938241.png)
![ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938255.png)
![3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B14938257.png)

